molecular formula C12H19N3O B14798907 2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide

2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B14798907
M. Wt: 221.30 g/mol
InChI Key: NKUXETZYAQSAGR-UHFFFAOYSA-N
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Description

(S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide is a chiral compound with significant potential in various fields of scientific research This compound features a pyridine ring, which is known for its biological activity and versatility in chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable bromoketone under mild, metal-free conditions. This reaction typically uses iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene to promote C–C bond cleavage, resulting in the formation of the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of catalytic methods, such as Cu-catalyzed dehydrogenative reactions, can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols

Scientific Research Applications

(S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring plays a crucial role in these interactions, often forming hydrogen bonds or π-π stacking interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-5-4-6-14-7-10/h4-7,9,11H,8,13H2,1-3H3

InChI Key

NKUXETZYAQSAGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CN=CC=C1)N

Origin of Product

United States

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